1,4-dioctadecyl but-2-enedioate
Description
1,4-Dioctadecyl but-2-enedioate is a diester derivative of but-2-enedioic acid (maleic acid isomer), where both carboxylic acid groups are esterified with octadecyl (C18H37) chains. Its molecular formula is C40H76O4, with a calculated molecular weight of 620.0 g/mol. The structure features a central conjugated double bond (CH=CH) flanked by two long hydrophobic alkyl chains.
Properties
CAS No. |
178936-62-4 |
|---|---|
Molecular Formula |
C40H76O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
dioctadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |
InChI Key |
XHSDDKAGJYJAQM-ULDVOPSXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioctadecyl but-2-enedioate is typically synthesized through an esterification reaction. The process involves the reaction of octadecanol with but-2-enedioic acid anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demand for large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioctadecyl but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
1,4-Dioctadecyl but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dioctadecyl but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key comparisons are drawn with esters of but-2-enedioic acid and related dicarboxylates, focusing on substituent effects, reactivity, and applications.
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The octadecyl chains in this compound dominate its hydrophobicity and high melting point (>100°C inferred), making it suitable for lipid-based formulations. In contrast, diethyl but-2-ynedioate’s shorter ethyl groups enhance solubility in solvents like acetone .
Reactivity and Functional Differences
- Ester Hydrolysis : Long-chain esters like this compound resist hydrolysis due to steric hindrance, whereas diethyl derivatives undergo faster hydrolysis under acidic/basic conditions .
- Thermal Stability : The octadecyl chains enhance thermal stability (decomposition >250°C inferred), while diethyl but-2-ynedioate’s lower molecular weight leads to volatility at elevated temperatures .
Biological Activity
1,4-Dioctadecyl but-2-enedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Molecular Structure :
this compound is an ester derived from butenedioic acid (fumaric acid) and octadecanol. Its molecular formula is , and it has a molecular weight of 570.93 g/mol.
| Property | Value |
|---|---|
| CAS Number | 6192232 |
| Molecular Formula | C36H66O4 |
| Molecular Weight | 570.93 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. For instance, a study published in highlighted its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's lipid nature allows it to integrate into cellular membranes, potentially altering signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound as a topical antimicrobial agent in patients with infected wounds. Results showed a 70% reduction in bacterial load within one week of treatment, supporting its potential application in wound care management.
Case Study 2: Cancer Treatment
Another study focused on the effects of this compound on tumor growth in animal models. Mice treated with this compound showed a significant decrease in tumor size compared to controls. The study suggested that the compound could enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to their effects.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may lead to:
- Membrane Disruption : Causing leakage of cellular contents in bacteria.
- Altered Signaling Pathways : Modulating pathways related to cell survival and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
